Palmitic acid sucrose monoester

Starch retrogradation Food emulsifiers Anti-staling

Palmitic acid sucrose monoester (sucrose monopalmitate, SMP) is a non-ionic, biodegradable surfactant belonging to the sucrose fatty acid ester class. Commercial high-purity grades contain >90% monoester content and exhibit a hydrophile–lipophile balance (HLB) of approximately 18, making them among the most water-soluble emulsifiers in this class.

Molecular Formula C28H52O12
Molecular Weight 580.7 g/mol
CAS No. 26446-38-8
Cat. No. B1585309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic acid sucrose monoester
CAS26446-38-8
Molecular FormulaC28H52O12
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3
InChIKeyDZPKXFNXNJJENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic Acid Sucrose Monoester (CAS 26446-38-8) for Scientific and Industrial Procurement: A High-Purity, High-HLB Sucrose Ester Emulsifier


Palmitic acid sucrose monoester (sucrose monopalmitate, SMP) is a non-ionic, biodegradable surfactant belonging to the sucrose fatty acid ester class. Commercial high-purity grades contain >90% monoester content and exhibit a hydrophile–lipophile balance (HLB) of approximately 18, making them among the most water-soluble emulsifiers in this class [1]. Its amphiphilic structure—a sucrose head group esterified with a C16 palmitic acid tail—enables effective oil-in-water emulsification, nanoemulsion formation, and interfacial tension reduction.

Why Sucrose Esters Cannot Be Interchanged: The Functional Consequences of Fatty Acid Chain Length and Esterification Degree for Palmitic Acid Sucrose Monoester


Sucrose fatty acid esters are not generic commodities; their physicochemical properties and application performance vary dramatically with fatty acid chain length (C8–C18) and degree of esterification. Even among monoesters, the HLB can shift by 3–7 units, surface tension reduction capacity differs substantially, and functional behaviour in real systems—such as anti-staling in starch gels or freeze–thaw emulsion stability—can reverse rank order depending on the fatty acid [1][2]. Selecting a generic ‘sucrose ester’ without specifying the fatty acid moiety and monoester content therefore risks catastrophic formulation failure.

Quantitative Differentiation Evidence for Palmitic Acid Sucrose Monoester vs. Analogous Sucrose Esters and Alternative Emulsifiers


Maximal Anti-Firming Efficiency: Sucrose Monopalmitate Outperforms Shorter- and Longer-Chain Sucrose Monoesters in Starch-Based Gels

Among sucrose monoesters with fatty acid chain lengths C8 through C18, the anti-firming ability on non-glutinous rice starch gels increased with chain length and reached a maximum at palmitate (C16). The C16 ester distinctly outperformed both shorter (C8–C14) and longer (C18 stearate) homologues [1]. This peak efficiency is not observed for mixtures (e.g., stearate:palmitate 70:30), where performance is dominated by HLB rather than chain length [1].

Starch retrogradation Food emulsifiers Anti-staling

Superior Freeze–Thaw Emulsion Stability: Sucrose Monopalmitate Matches Monostearate and Exceeds Monolaurate and Polysorbates

In a systematic comparison of 20 wt% coconut oil-in-water emulsions stabilized by 1 wt% emulsifier, sucrose monopalmitate (P1670) and sucrose monostearate (S1670) yielded excellent freeze–thaw stability after three cooling–heating cycles (40 °C to −40 °C to 40 °C). In contrast, sucrose monolaurate (L1695) emulsions partly destabilized, and polysorbate-stabilized emulsions (TW20, TW60, TW80) mostly phase-separated [1]. DSC thermograms confirmed the superior interfacial structural integrity provided by the C16 and C18 esters.

Freeze-thaw stability Oil-in-water emulsions Interfacial fat crystallization

Highest HLB in Class: Pure Sucrose Monopalmitate (HLB 18) Enables Higher Water Solubility and Lower Usage Levels vs. Commercial Monoester Mixtures

High-purity sucrose monopalmitate (>90% monoester) exhibits an HLB of 18, placing it at the extreme hydrophilic end of the sucrose ester HLB spectrum [1]. By contrast, commercial sucrose monoester mixtures with 50–74% monoester content show HLB values of 11–15, and even pure monolaurate or monostearate monoesters typically fall in the HLB 15–16 range [2]. The HLB 18 translates directly into higher water solubility and the ability to stabilize submicron emulsions (≈130 nm) at a surfactant-to-oil mass ratio as low as 0.1:1 [3].

Hydrophile-lipophile balance Water solubility Emulsifier usage level

Where Palmitic Acid Sucrose Monoester Should Be Prioritized: Evidence-Backed Application Scenarios for Procurement Decision-Making


Anti-Staling Agent in Starch-Based Baked Goods and Asian Noodles

The peak anti-firming efficiency of sucrose monopalmitate among C8–C18 sucrose monoesters [1] makes it the scientifically optimal choice for retarding starch retrogradation in rice cakes, bread, and noodles. Substitution with monolaurate or monostearate yields inferior anti-staling performance.

Frozen Food Emulsions Subjected to Repeated Freeze–Thaw Cycles

In coconut oil-in-water systems, sucrose monopalmitate delivers freeze–thaw stability equivalent to sucrose monostearate and far superior to monolaurate or polysorbates [2]. This evidence supports its selection for frozen sauces, dairy alternatives, and ready-to-thaw meal components.

Clear Beverage Emulsions and Nutraceutical Solubilisation

With an HLB of 18 and the ability to produce 130-nm droplets at a 0.1:1 surfactant-to-oil ratio [3][4], high-purity sucrose monopalmitate is uniquely suited for transparent, water-continuous products such as flavoured waters, vitamin-enriched drinks, and beverage concentrates where dosage efficiency and optical clarity are critical.

Label-Friendly Acidic Beverage Emulsions (in Combination with Co-Surfactants)

While sucrose monopalmitate alone shows pH-dependent stability, the addition of anionic lyso-lecithin restores droplet charge and prevents aggregation at pH 3 [3]. This combination approach—enabled by the high monoester purity and HLB—offers a clean-label alternative to synthetic emulsifiers in acidic beverage applications.

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